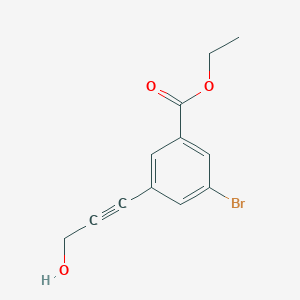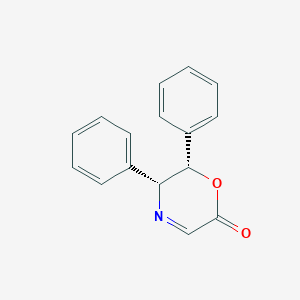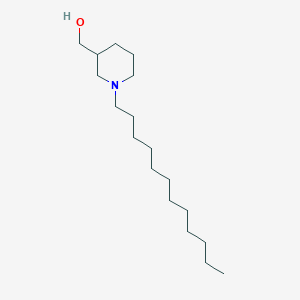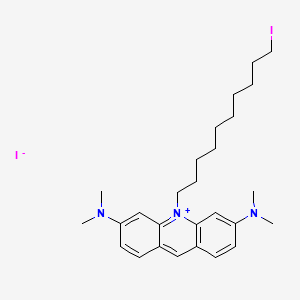
Ethyl tetradec-11-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl tetradec-11-enoate is an organic compound with the molecular formula C16H30O2. It is an ester derived from the reaction of ethanol and tetradec-11-enoic acid. This compound is characterized by its long carbon chain and a double bond located at the 11th position, making it a valuable intermediate in various chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl tetradec-11-enoate can be synthesized through esterification reactions. One common method involves the reaction of tetradec-11-enoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In industrial settings, the production of this compound often involves continuous esterification processes. These processes utilize large-scale reactors where tetradec-11-enoic acid and ethanol are continuously fed into the system, and the ester product is continuously removed. This method enhances efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: Ethyl tetradec-11-enoate undergoes various chemical reactions, including:
Oxidation: The double bond in this compound can be oxidized to form epoxides or diols using oxidizing agents such as peracids or osmium tetroxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Peracids (e.g., m-chloroperbenzoic acid) for epoxidation.
Reduction: Lithium aluminum hydride for ester reduction.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Alcohols.
Substitution: Amides, thioesters.
Scientific Research Applications
Ethyl tetradec-11-enoate has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules, including polymers and surfactants.
Biology: It is used in the study of lipid metabolism and as a model compound for understanding ester hydrolysis.
Medicine: Research into its potential as a drug delivery agent due to its ability to form micelles and other self-assembled structures.
Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.
Mechanism of Action
The mechanism by which ethyl tetradec-11-enoate exerts its effects depends on the specific application. In biological systems, it can interact with enzymes involved in lipid metabolism, such as esterases, which hydrolyze the ester bond to release ethanol and tetradec-11-enoic acid. These interactions can influence various metabolic pathways and cellular processes.
Comparison with Similar Compounds
- Ethyl tetradec-9-enoate
- Ethyl tetradec-7-enoate
- Ethyl dodecanoate
Comparison: Ethyl tetradec-11-enoate is unique due to the position of its double bond, which can influence its reactivity and the types of products formed in chemical reactions. Compared to ethyl tetradec-9-enoate and ethyl tetradec-7-enoate, the double bond at the 11th position may result in different steric and electronic effects, affecting its behavior in synthetic and biological applications.
Properties
CAS No. |
180251-96-1 |
|---|---|
Molecular Formula |
C16H30O2 |
Molecular Weight |
254.41 g/mol |
IUPAC Name |
ethyl tetradec-11-enoate |
InChI |
InChI=1S/C16H30O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h5-6H,3-4,7-15H2,1-2H3 |
InChI Key |
APRBSIPCKVBNFF-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCCCCCCCCCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


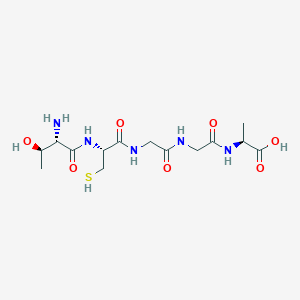
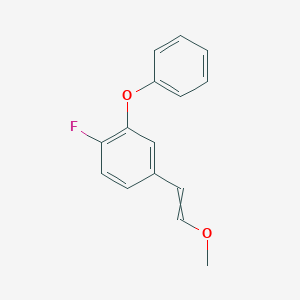
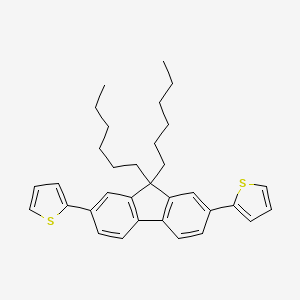
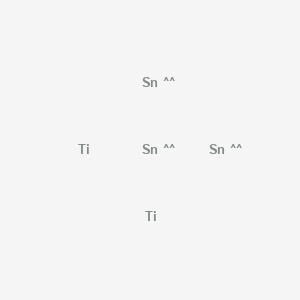

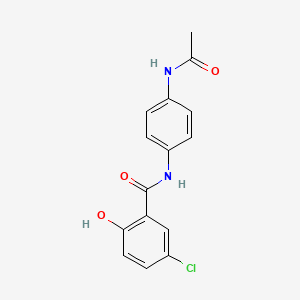
![1-[4-(Dimethylamino)phenyl]-2-(4-methoxyphenyl)ethane-1,2-dione](/img/structure/B14257706.png)

![9-{[(2,6-Dimethylheptan-4-yl)oxy]methyl}nonadecane](/img/structure/B14257713.png)
![4-butyl-1,2,3,4-tetrahydro-9H-cyclopenta[b]quinolin-9-imine](/img/structure/B14257716.png)
